(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Androstene-1alpha,17beta-diol typically involves the conversion of phytosterols into steroidal compounds. One efficient method involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 2-Androstene-1alpha,17beta-diol . The reaction conditions often include the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase .
Industrial Production Methods: Industrial production of 2-Androstene-1alpha,17beta-diol may involve large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to increase the yield and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Androstene-1alpha,17beta-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Androstene-1alpha,17beta-diol has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of steroidal medicines and other biochemical products
Mechanism of Action
The mechanism of action of 2-Androstene-1alpha,17beta-diol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of other steroid hormones, such as testosterone and estradiol . The compound is converted to these hormones through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases .
Comparison with Similar Compounds
Androstenediol (Androst-5-ene-3beta,17beta-diol): A weak androgen and estrogen steroid hormone that is an intermediate in the biosynthesis of testosterone.
Androstenedione (Androst-4-ene-3,17-dione): A steroid hormone used as a precursor to testosterone and estrone.
Dehydroepiandrosterone (Androst-5-en-3beta-ol-17-one): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness: 2-Androstene-1alpha,17beta-diol is unique due to its specific structural configuration and its role as a precursor in the biosynthesis of other important steroid hormones. Its distinct molecular structure allows it to participate in specific biochemical pathways that are not shared by all similar compounds .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3 |
InChI Key |
DKRVGISYZLHNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C |
Origin of Product |
United States |
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